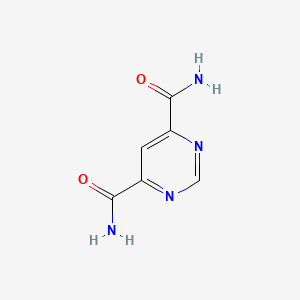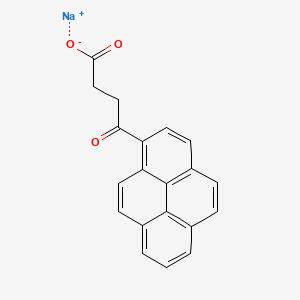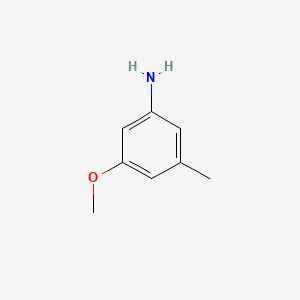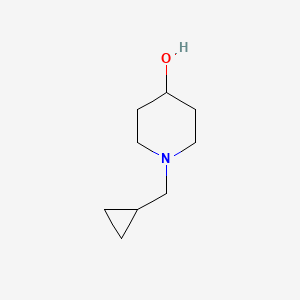
2-Butene, 2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butene, 2-methoxy- is an organic compound with the molecular formula C5H10O. It is also known as 2-methoxybut-2-ene. This compound is a type of alkene with a methoxy group attached to the second carbon of the butene chain. It exists in different stereoisomeric forms, including the (Z)- and (E)- isomers .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butene, 2-methoxy- can be synthesized through the dehydration of 2-methoxy-2-butanol. This reaction typically involves heating the alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid, at high temperatures. The reaction proceeds via an elimination mechanism, where the hydroxyl group is protonated and subsequently eliminated as water, forming the double bond .
Industrial Production Methods
Industrial production of 2-Butene, 2-methoxy- often involves similar dehydration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and distillation columns helps in the efficient separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
2-Butene, 2-methoxy- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or diols.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Alkanes: Formed through reduction reactions.
Substituted Alkenes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Butene, 2-methoxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butene, 2-methoxy- in chemical reactions typically involves the formation of a carbocation intermediate. For example, in the acid-catalyzed hydration reaction, the double bond is protonated to form a carbocation, which then reacts with water to form the corresponding alcohol . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
2-Butene, 2-methoxy- can be compared with other similar compounds such as:
2-Butene, 2-methyl-: Similar in structure but with a methyl group instead of a methoxy group.
2-Butene, 2-ethoxy-: Similar in structure but with an ethoxy group instead of a methoxy group.
2-Butene, 2-propoxy-: Similar in structure but with a propoxy group instead of a methoxy group
These compounds share similar chemical properties but differ in their reactivity and applications due to the different alkoxy groups attached to the butene chain.
Properties
CAS No. |
6380-95-6 |
|---|---|
Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
(E)-2-methoxybut-2-ene |
InChI |
InChI=1S/C5H10O/c1-4-5(2)6-3/h4H,1-3H3/b5-4+ |
InChI Key |
JWBPCSXRWORRAI-SNAWJCMRSA-N |
SMILES |
CC=C(C)OC |
Isomeric SMILES |
C/C=C(\C)/OC |
Canonical SMILES |
CC=C(C)OC |
Pictograms |
Flammable; Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indole](/img/structure/B3055215.png)

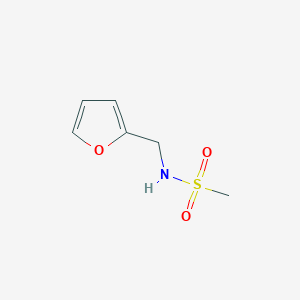
![1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]-](/img/structure/B3055219.png)
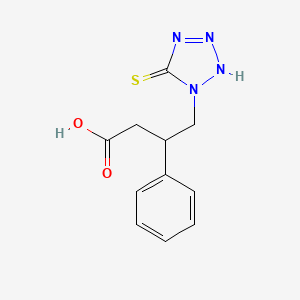
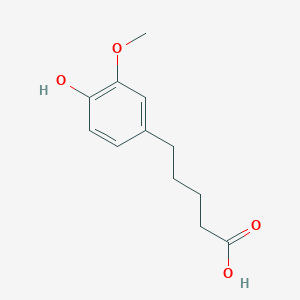
![4-{[(4-Nitrophenyl)sulfonyl]amino}benzoic acid](/img/structure/B3055223.png)
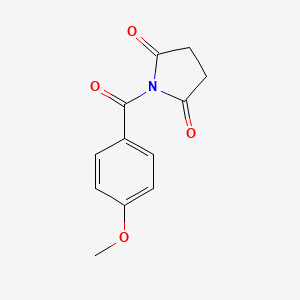
![1,2,6,7-Tetrahydrocyclohepta[fg]acenaphthylene-5,8-dione](/img/structure/B3055229.png)
